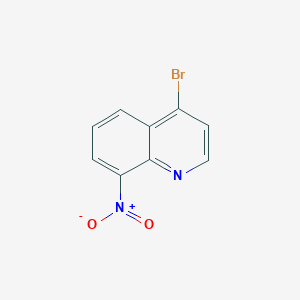

4-Bromo-8-nitroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-8-nitroquinoline (4-Br-8-NQ) is an organic compound with a molecular formula of C9H5BrN2O2. It is an aromatic heterocyclic compound with an aromatic ring system composed of two nitrogen atoms and one bromine atom. 4-Br-8-NQ is an important intermediate in the synthesis of many organic compounds, such as dyes, pharmaceuticals, and pesticides. It is also widely used in scientific research, as it can be used as a reagent and as a catalyst in various reactions.

Aplicaciones Científicas De Investigación

1. Synthesis of Derivatives for Anticancer Drug Development

4-Bromo-8-nitroquinoline and its derivatives have been explored for their potential in anticancer drug development. For instance, a variety of substituted quinoline derivatives were tested in vitro against cancer cell lines, with 6-Bromo-5-nitroquinoline showing significant antiproliferative activity, highlighting its potential for causing cancer cell death (Kul Köprülü et al., 2018).

2. Use in Chemical Carcinogenesis Models

This compound has been utilized in models of chemical carcinogenesis. For example, a study on 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis used this compound to study oral squamous cell carcinoma. The research highlighted the significance of genomic instability in non-neoplastic oral mucosa cells, which could predict the risk and progression of oral cancer (Ribeiro et al., 2004).

3. Photolabile Protecting Group in Biological Research

Brominated hydroxyquinoline, a derivative of this compound, has been used as a photolabile protecting group for carboxylic acids in biological research. Its increased solubility and low fluorescence make it useful for caging biological messengers, with a greater single photon quantum efficiency than other esters, highlighting its utility in in vivo applications (Fedoryak & Dore, 2002).

4. Intermediate in PI3K/mTOR Inhibitor Synthesis

This compound serves as an important intermediate in the synthesis of many PI3K/mTOR inhibitors, demonstrating its role in the development of targeted cancer therapies. A study outlined the optimized synthetic methods for such intermediates, underscoring its significance in pharmacological research (Lei et al., 2015).

Propiedades

IUPAC Name |

4-bromo-8-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXJMMPHGVRQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2968947.png)

![3-(4-Chlorobenzyl)-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2968950.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2968961.png)

![N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2968969.png)